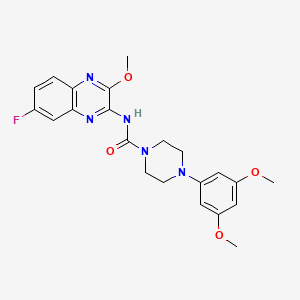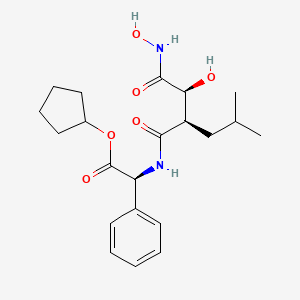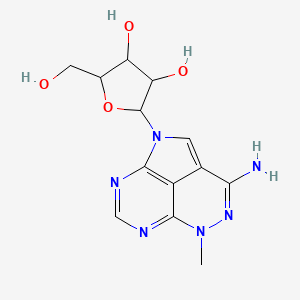
CI-1040
Overview
Description
Mechanism of Action
Target of Action
CI-1040 primarily targets the Mitogen-Activated Protein Kinase Kinase (MEK) . MEK is a key component of the Ras/Raf/MEK/ERK signaling pathway, which plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound is a highly potent and selective noncompetitive MEK inhibitor . It suppresses the activation of the MAPK/ERK pathway by inhibiting MEK1 and MEK2 . This inhibition leads to the suppression of MAPK activation, thereby disrupting the signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras/Raf/MEK/ERK signaling pathway . By inhibiting MEK1 and MEK2, this compound disrupts this pathway, leading to the suppression of MAPK activation . This disruption can lead to the inhibition of cell proliferation, particularly in cells harboring the B-Raf mutation V600E .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
The inhibition of the MAPK/ERK pathway by this compound leads to the suppression of cell proliferation . This is particularly evident in cells harboring the B-Raf mutation V600E, which is often associated with various types of cancer . Therefore, the primary result of this compound’s action is the potential inhibition of cancer cell growth.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations, such as the B-Raf mutation V600E, can enhance the compound’s efficacy Additionally, the compound’s stability could be affected by factors such as pH and temperature, although specific details are not fully known
Biochemical Analysis
Biochemical Properties
CI-1040 is known to interact with the dual-specificity kinases MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway is frequently activated in human tumors . This compound inhibits MEK in an in vitro mitogen-activated protein kinase cascade assay with an IC50 value of 2.3 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to abolish phospho-ERK1/2 expression in kidney tissue and prevent phospho-ERK1/2 expression in peripheral lymphocytes during the entire course of therapy . It does not impact creatinine clearance, proteinuria, glomerular and tubular fibrosis, and α-smooth muscle actin expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of MEK1 and MEK2. It is non-competitive with ATP and is highly potent against purified MEK, exhibiting a K app of 1 nM against activated MEK1 and MEK2 . This inhibition leads to a decrease in the phosphorylation of ERK1 and ERK2, thereby disrupting the RAS/RAF/MEK/ERK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, a study found that this compound could only inhibit phospho-ERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, a study found that a single oral dose of this compound at a much higher dose (150 mg/kg) could only inhibit phospho-ERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .
Metabolic Pathways
This compound undergoes extensive oxidative metabolism with subsequent glucuronidation of the hydroxylated metabolites
Transport and Distribution
It is known that this compound is rapidly and widely distributed, with greatest concentrations in the circulatory and visceral tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
CI-1040 is synthesized through a multi-step process involving the formation of a benzhydroxamate derivative. The key steps include the reaction of 2-chloro-4-iodoaniline with cyclopropylmethanol to form an intermediate, which is then reacted with 3,4-difluorobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and quality. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
CI-1040 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Substitution reactions can occur at the halogenated positions, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include hydroxylated and dehalogenated metabolites, as well as various substituted analogs. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to determine their structure and purity .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
PD0325901: A second-generation analog of CI-1040 with improved potency and pharmacokinetic properties.
PD318088: Another analog with a biarylamine structure, exhibiting non-ATP-competitive inhibition of MEK1.
Uniqueness
This compound is unique due to its high specificity for MEK1/2 and its ability to inhibit these enzymes in a non-ATP-competitive manner. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMMXOIFOQCCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048945 | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-79-3 | |
| Record name | PD 184352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-1040 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CI-1040 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
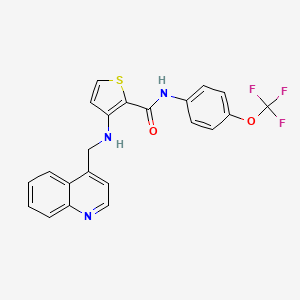
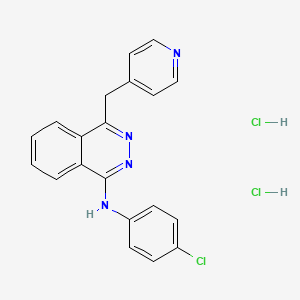
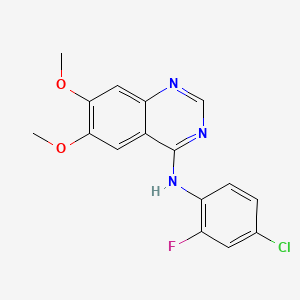
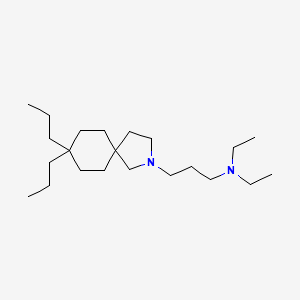
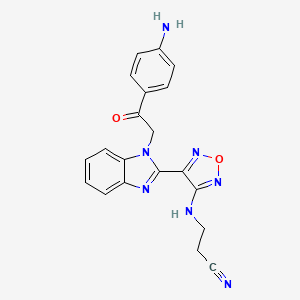
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)


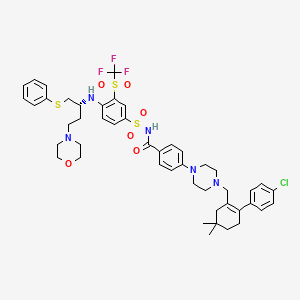
![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)

